REACTION_CXSMILES
|
[Cl:1][O-].[Na+].N1CCCCC1.[OH:10][C:11]1[CH:18]=[C:17]([OH:19])[CH:16]=[CH:15][C:12]=1[CH:13]=[O:14]>S(=O)(=O)(O)O>[Cl:1][C:16]1[C:17]([OH:19])=[CH:18][C:11]([OH:10])=[C:12]([CH:15]=1)[CH:13]=[O:14] |f:0.1|
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Name
|
|
Quantity
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75 mL
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Type
|
reactant
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Smiles
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Cl[O-].[Na+]
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Name
|
|
Quantity
|
4.68 g
|
Type
|
reactant
|
Smiles
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N1CCCCC1
|
Name
|
|
Quantity
|
6.91 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC(=C1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After three additional hours, the precipitate was collected via filtration in quantitative yield
|
Type
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CUSTOM
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Details
|
The product can be purified via column chromatography
|
Type
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CUSTOM
|
Details
|
recrystallizations from toluene
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Type
|
CUSTOM
|
Details
|
However, the 3-chloro-2,4-dihdroxybenzaldehyde does not react in the next reaction, so the product
|
Type
|
CUSTOM
|
Details
|
was used without further purification
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Name
|
|
Type
|
|
Smiles
|
ClC=1C(=CC(=C(C=O)C1)O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |